

An In-depth Technical Guide to the Structure of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Valeryl-D-glucosamine**

Cat. No.: **B15549915**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Valeryl-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar. [1] This compound is of significant interest in various scientific fields, including pharmaceuticals, cosmetics, and biotechnology, due to its unique properties and potential biological activities.[1] Its structure, which combines a carbohydrate moiety with a short-chain fatty acid, enhances its solubility and stability, making it a valuable building block in the synthesis of bioactive molecules and for use in drug formulation.[1]

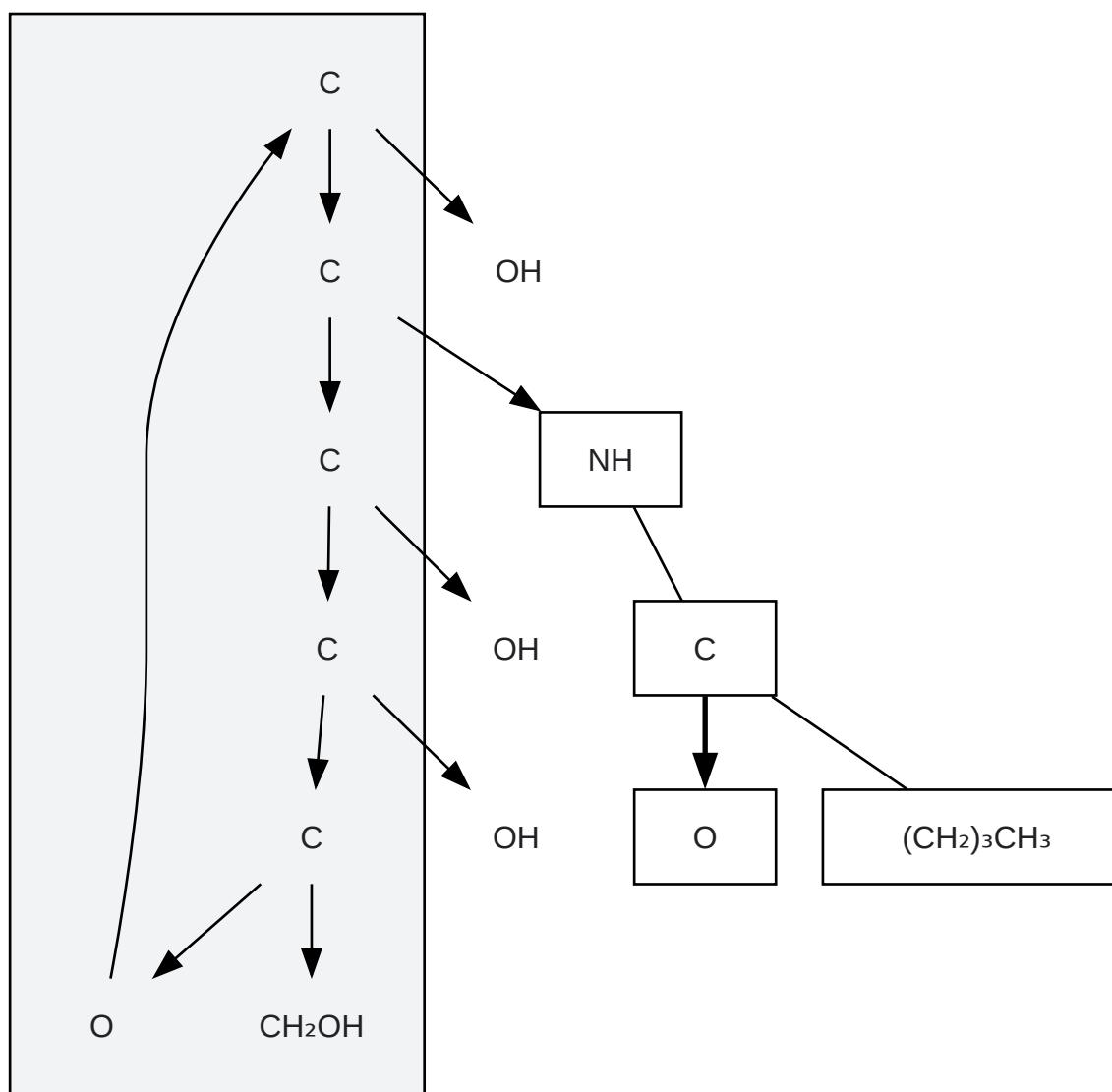
Chemical Structure and Nomenclature

N-Valeryl-D-glucosamine is structurally characterized by a D-glucosamine core where the amino group at the second carbon position is acylated with a valeryl group (a five-carbon acyl group derived from valeric acid). This forms an amide linkage. The "D" designation in D-glucosamine refers to the stereochemical configuration at the chiral center furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde.

The systematic IUPAC name for this compound is N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide.[2] It is also known by synonyms such as 2-Deoxy-2-pentanamido-D-glucopyranose and 2-Deoxy-2-valeramido-D-glucopyranose.[1][3]

The core structure consists of:

- A Glucopyranose Ring: A six-membered ring containing five carbon atoms and one oxygen atom.
- Hydroxyl Groups (-OH): Located at positions C1, C3, C4, and C6, which contribute to its hydrophilicity.
- N-Valeryl Group (Amide): A pentanamide group attached to the C2 position, which introduces a hydrophobic alkyl chain, enhancing solubility and stability.^[1]


Physicochemical Properties

The key quantitative data and physical properties of **N-Valeryl-D-glucosamine** are summarized below for clear reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₁ NO ₆	[1][2][3][4][5]
Molecular Weight	263.29 g/mol	[1][2][3][4][5]
CAS Number	63223-57-4	[1][3][4][6]
Appearance	White to off-white crystalline powder	[1][3][4]
Purity	≥ 98%	[1][4]
Optical Rotation [α]20/D	+33° to +39° (c=1 in H ₂ O)	[1]
Boiling Point (Predicted)	612.9 ± 55.0 °C at 760 mmHg	[3][5]
Density (Predicted)	1.285 - 1.34 g/cm ³	[3][5]
Storage Temperature	Room Temperature	[1][5]

Structural Visualization

The following diagram illustrates the chemical structure of **N-Valeryl-D-glucosamine**, highlighting the connection between the glucopyranose ring and the N-valeryl group.

[Click to download full resolution via product page](#)

Figure 1: Chemical structure of **N-Valeryl-D-glucosamine**.

Experimental Protocols

The synthesis of **N-Valeryl-D-glucosamine** involves two primary stages: the isolation of the D-glucosamine precursor and its subsequent N-acylation.

This protocol outlines a standard method for obtaining the starting material, D-glucosamine, from a natural source like crab shells.^[7]

1. Decalcification of Raw Material:

- Grind cleaned and dried crab shells to a fine powder.
- Place 200 g of the powder in a 2-liter beaker.
- Slowly add an excess of ~6 N hydrochloric acid (HCl) until effervescence ceases. This step removes calcium carbonate.
- Allow the mixture to stand for 4-6 hours to ensure complete reaction.
- Filter the residue, wash with water until the filtrate is neutral to litmus paper, and dry the resulting chitin in an oven at 50-60°C.

2. Hydrolysis of Chitin:

- To 40 g of the dried chitin in a 500-mL beaker, add 200 mL of concentrated HCl (sp. gr. 1.18).
- Heat the mixture on a boiling water bath for 2.5 hours with continuous mechanical stirring until the solution is complete.

3. Decolorization and Crystallization:

- Add 200 mL of water and 4 g of activated carbon (e.g., Norit) to the solution.
- Maintain the solution at approximately 60°C and stir for one hour to decolorize.
- Filter the hot solution through a filter aid (e.g., Celite).
- Concentrate the pale-yellow filtrate under reduced pressure at 50°C to a final volume of 10-15 mL.
- Wash the resulting white crystals of glucosamine hydrochloride onto a sintered-glass filter using 95% ethanol and dry. The expected yield is 24-28 g.^[7]

This section describes a general, chemically sound methodology for the N-acylation of D-glucosamine hydrochloride to yield the final product.

1. Dissolution and Neutralization:

- Dissolve D-glucosamine hydrochloride in a suitable solvent system, such as a mixture of water and a polar aprotic solvent (e.g., dioxane or tetrahydrofuran).
- Add a base, such as sodium bicarbonate (NaHCO_3) or sodium hydroxide (NaOH), in a stoichiometric amount to neutralize the hydrochloride and free the amino group of glucosamine for reaction.

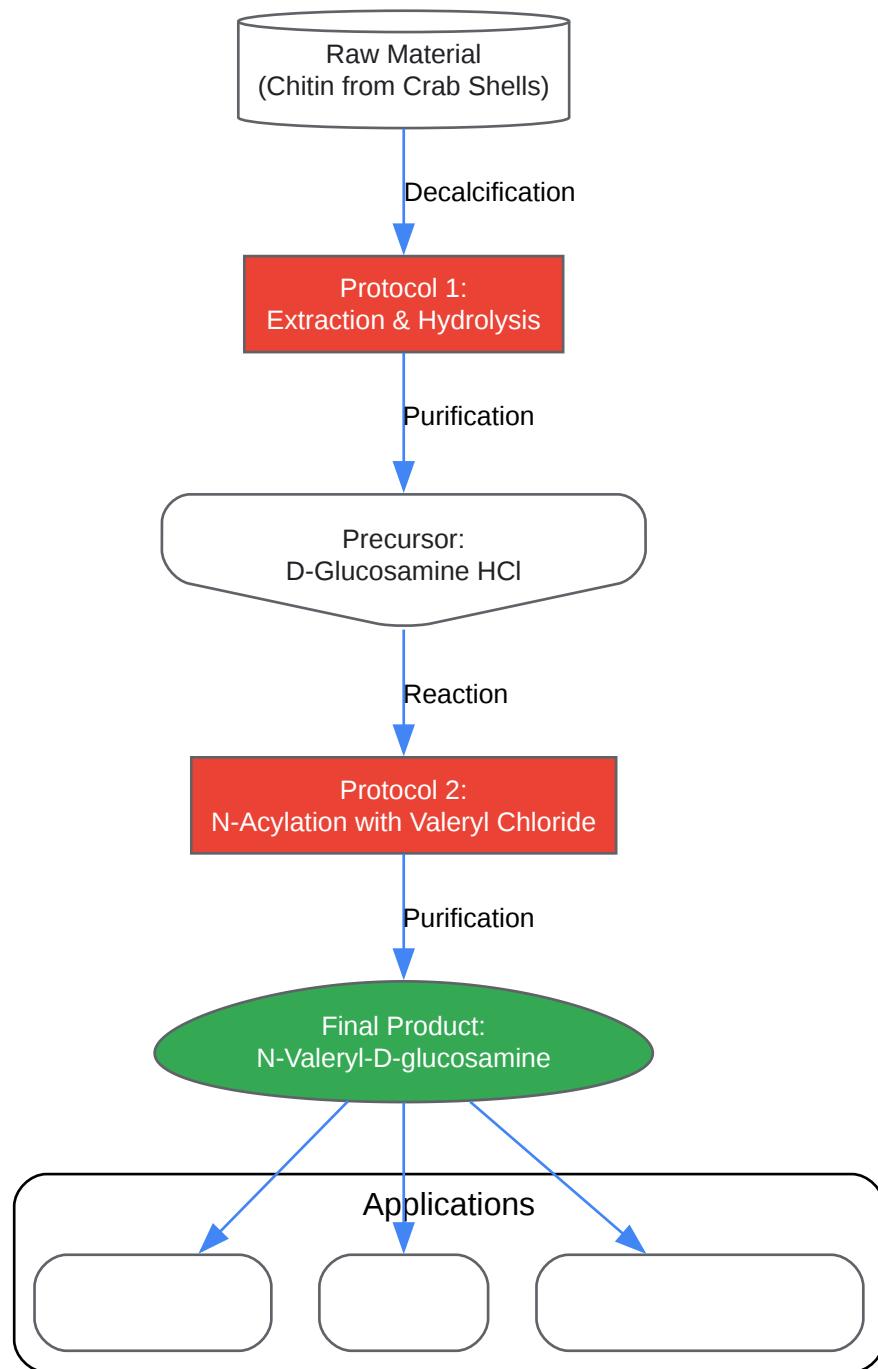
2. Acylation Reaction:

- Cool the reaction mixture in an ice bath (0-5°C).

- Slowly add a valerylating agent, such as valeryl chloride or valeric anhydride, dropwise to the stirred solution. The acylating agent should be used in a slight molar excess relative to the glucosamine.
- Maintain the pH of the reaction mixture in the slightly alkaline range (pH 8-9) by the concurrent addition of a base to neutralize the acid byproduct (HCl or valeric acid).
- Allow the reaction to proceed for several hours at low temperature, followed by stirring at room temperature until completion (monitored by TLC).

3. Product Isolation and Purification:

- Once the reaction is complete, neutralize the solution with a dilute acid (e.g., HCl).
- Concentrate the solution under reduced pressure to remove the organic solvent.
- The crude product may precipitate or can be extracted using a suitable organic solvent (e.g., ethyl acetate) if solubility allows.
- Purify the crude product by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield pure **N-Valeryl-D-glucosamine**.


Biological and Industrial Relevance

N-Valeryl-D-glucosamine is a versatile compound with applications spanning multiple industries.

- Pharmaceutical Development: It is explored for its potential in drug formulation and as a building block for novel therapeutics, particularly for metabolic disorders.^[1] While research on glucosamine itself suggests it can modulate bone metabolism and promote hyaluronic acid production by synovial cells, the specific biological activities of the N-valeryl derivative are an active area of investigation.^[8]
- Cosmetic Applications: In skincare, it is used to improve skin hydration and elasticity, making it an ingredient in some anti-aging formulations.^[1]
- Biotechnology and Research: The compound serves as a biochemical reagent in glycobiology research to study carbohydrate interactions and cellular processes.^{[1][6][9]} Its structure is leveraged in the development of other bioactive compounds.^[1]

Logical Workflow: From Precursor to Application

The following diagram illustrates the logical progression from the raw material to the final applications of **N-Valeryl-D-glucosamine**.

[Click to download full resolution via product page](#)

Figure 2: Workflow from chitin to applications of **N-Valeryl-D-glucosamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide | C11H21NO6 | CID 22896149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. N-Valeryl-D-glucosamine - Starshinechemical [starshinechemical.com]
- 5. N-N-VALERYL-D-GLUCOSAMINE | 63223-57-4 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Biological activities of glucosamine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Valeryl-D-glucosamine - Immunomart [immunomart.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of N-Valeryl-D-glucosamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15549915#what-is-the-structure-of-n-valeryl-d-glucosamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com